1-(3-Methylpyridin-2-yl)ethanol; 95%

Descripción general

Descripción

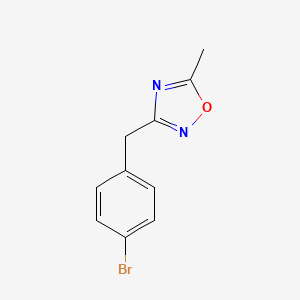

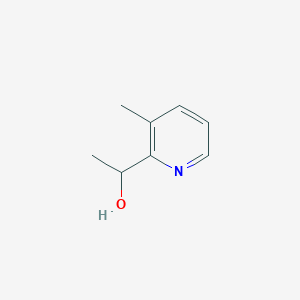

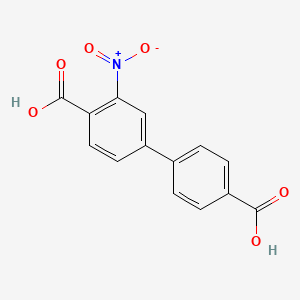

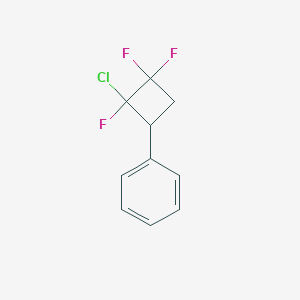

1-(3-Methylpyridin-2-yl)ethanol, also known as 3-Methyl-2-pyridineethanol, is a colorless liquid with a molecular formula of C8H11NO . It has a molecular weight of 137.18 .

Molecular Structure Analysis

The molecular structure of 1-(3-Methylpyridin-2-yl)ethanol consists of a pyridine ring attached to an ethanol group . The exact structural details or conformation are not provided in the retrieved sources.Physical and Chemical Properties Analysis

1-(3-Methylpyridin-2-yl)ethanol has a predicted boiling point of 237.2±25.0 °C and a predicted density of 1.055±0.06 g/cm3 . Its pKa value is predicted to be 13.58±0.20 .Aplicaciones Científicas De Investigación

Bio-ethanol Reforming for Hydrogen Production

Bio-ethanol, primarily produced from biomass fermentation, presents a renewable energy carrier with promising applications in hydrogen production through reforming processes. The use of catalysts, such as Rh and Ni, significantly affects hydrogen production efficiency. The development of bimetallic catalysts and double-bed reactors enhances hydrogen production and long-term catalyst stability, showing promise for future fuel cell applications (Ni, Leung, & Leung, 2007).

Ethanol's Impact on Ligand-Gated Ion Channels

Ethanol influences various receptors, including ligand-gated ion channels, playing a significant role in its pharmacological effects. Ethanol-modulated receptor desensitization contributes to acute drug action on receptor function, with implications for understanding ethanol's effects on the body and potential alcoholism treatments (Dopico & Lovinger, 2009).

Ethanol and Groundwater Contamination

The incorporation of ethanol in gasoline raises concerns regarding groundwater contamination. Ethanol can impact the transport of monoaromatic hydrocarbons (BTEX) in groundwater, potentially increasing BTEX plume lengths due to inhibited biodegradation and reduced sorption-related retardation. This review highlights the need for understanding ethanol's environmental impact following gasohol spills (Powers et al., 2001).

Ethanol Administration Research Ethics

Research involving ethanol administration to human subjects, particularly those with alcohol dependence, presents ethical and clinical issues. This review discusses the benefits and risks of ethanol administration research, suggesting that such research has advanced scientific understanding without adversely affecting alcoholic research subjects. An ethical review process tailored to different types of research subjects is proposed (Dolinsky & Babor, 1997).

Ethanol-diesel Fuel Blends

Ethanol's role as an alternative fuel blended with diesel is reviewed, focusing on properties, performance, emissions, and safety considerations. The formulation of additives to correct blend properties and ensure compatibility with engines is highlighted, alongside the potential need for fuel tank modifications to maintain vehicle safety (Hansen, Zhang, & Lyne, 2005).

Direcciones Futuras

While specific future directions for 1-(3-Methylpyridin-2-yl)ethanol are not mentioned in the retrieved sources, research into related compounds suggests potential areas of interest. For instance, pyrazoline derivatives have been investigated for their anti-fibrotic activities . Similarly, N-(3-Methylpyridin-2-yl)amide derivatives of flurbiprofen and ibuprofen have shown promise in pain relief . These areas could potentially be explored with 1-(3-Methylpyridin-2-yl)ethanol as well.

Propiedades

IUPAC Name |

1-(3-methylpyridin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-3-5-9-8(6)7(2)10/h3-5,7,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJACGZRBVGLNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2,6-Bis[1-(N-2-ethylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6321661.png)

![2,6-Bis-[1-(2,6-diisopropylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6321679.png)

![{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6321701.png)

![3-Bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6321721.png)

![4-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B6321748.png)

![4-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6321751.png)